N,N,3-trimethylpiperidin-4-amine
Overview
Description
Scientific Research Applications
Catalysis in Biomass-Based Alcohol Amination
N,N,3-trimethylpiperidin-4-amine is involved in catalytic processes, particularly in the amination of biomass-based alcohols. This process is significant in the chemical industry for producing amines used in various products like agrochemicals, pharmaceuticals, and detergents. Such amines are synthesized from ammonia, with direct alcohol amination being an efficient method. This process involves Brønsted and Lewis acid catalysts and produces water as the main byproduct, making it an eco-friendly approach (Pera‐Titus & Shi, 2014).
Hindered Amine Light Stabilizers (HALS) in Polymerization
The compound plays a role in synthesizing novel Hindered Amine Light Stabilizers (HALS), crucial for polymerization processes. These HALS are used in copolymerization with ethylene or propylene, offering improved polymer properties. This is vital for the production of materials with enhanced stability and performance (Wilén et al., 2000).
Studying pH Gradients Across Membranes
In biological research, derivatives of this compound have been used to study pH gradients across membranes, specifically in thylakoid membranes. This is important for understanding fundamental cellular processes and the functionality of membranes in various biological systems (Quintanilha & Mehlhorn, 1978).
Properties
IUPAC Name |
N,N,3-trimethylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVOPHDUSUCYND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620994 | |
Record name | N,N,3-Trimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396133-23-6 | |
Record name | N,N,3-Trimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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